molecular formula C11H14N2O3S B2606642 1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid CAS No. 537010-11-0

1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid

Cat. No.: B2606642
CAS No.: 537010-11-0
M. Wt: 254.3
InChI Key: YKFFZGDBXRTQIS-UHFFFAOYSA-N
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Description

1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the sulfonic acid group in this compound enhances its solubility and reactivity, making it a valuable compound for various applications.

Biochemical Analysis

Biochemical Properties

1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid plays a significant role in biochemical reactions, particularly as a catalyst and inhibitor. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with sulfonic acid-functionalized ionic liquids, which are used as acid catalysts in transesterification reactions . The nature of these interactions involves the release of free sulfuric acid, which acts as the actual catalyst in the reaction. Additionally, the imidazole ring in the compound can form stable coordination bonds with metal ions, further enhancing its catalytic properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that imidazole sulfonic acid derivatives can form stable protective films on the surface of cells, thereby increasing their resistance to corrosion and other environmental stresses . This protective effect is attributed to the compound’s ability to adsorb onto cell surfaces and form stable coordination bonds with cellular components.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, the imidazole ring in the compound can interact with metal ions and other active sites in enzymes, leading to the formation of stable coordination bonds . This interaction can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability can be influenced by the presence of free sulfuric acid, which is released during catalytic reactions Over time, the compound may degrade, leading to changes in its effectiveness and potential long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to enhance cellular resistance to environmental stresses and improve overall cellular function . At higher dosages, the compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal cellular processes. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s imidazole ring allows it to participate in redox reactions and other biochemical processes, influencing the overall metabolic activity of cells . Additionally, the sulfonic acid group in the compound can interact with specific enzymes, further modulating metabolic pathways and affecting metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s ability to form stable coordination bonds with metal ions and other cellular components also affects its distribution and transport within cells.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s imidazole ring and sulfonic acid group play crucial roles in its localization, allowing it to interact with specific cellular components and exert its effects within targeted subcellular regions . This localization is essential for the compound’s activity and function, as it ensures that the compound reaches the appropriate sites within the cell to exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid can be achieved through several synthetic routes. One common method involves the reaction of 1H-benzimidazole with sec-butyl bromide in the presence of a base such as potassium carbonate. The resulting 1-(sec-butyl)-1H-benzimidazole is then sulfonated using chlorosulfonic acid to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1H-benzimidazole-2-sulfonic acid: Lacks the sec-butyl group, resulting in different solubility and reactivity.

    1-(tert-butyl)-1H-benzo[d]imidazole-2-sulfonic acid: Contains a tert-butyl group instead of a sec-butyl group, leading to different steric and electronic effects.

Uniqueness

1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid is unique due to the presence of the sec-butyl group, which imparts specific steric and electronic properties. This makes it distinct from other benzimidazole derivatives and enhances its potential for various applications .

Properties

IUPAC Name

1-butan-2-ylbenzimidazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-3-8(2)13-10-7-5-4-6-9(10)12-11(13)17(14,15)16/h4-8H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFFZGDBXRTQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=CC=CC=C2N=C1S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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